molecular formula C17H15NO B4781253 (1-ethyl-1H-indol-3-yl)(phenyl)methanone

(1-ethyl-1H-indol-3-yl)(phenyl)methanone

Cat. No.: B4781253
M. Wt: 249.31 g/mol
InChI Key: VUFQMIDVZNQVAK-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-indol-3-yl)(phenyl)methanone is an indole-derived compound characterized by a ketone group bridging a phenyl ring and a 1-ethyl-substituted indole moiety. Its molecular formula is C₁₇H₁₅NO, with an average mass of 249.31 g/mol (calculated from structural analogs in and ). The compound is synthesized via alkylation reactions, such as the treatment of 3-acetylindole derivatives with ethylating agents under basic conditions (e.g., potassium t-butoxide and ethyl iodide) .

Properties

IUPAC Name

(1-ethylindol-3-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-2-18-12-15(14-10-6-7-11-16(14)18)17(19)13-8-4-3-5-9-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFQMIDVZNQVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-indol-3-yl)(phenyl)methanone typically involves the reaction of indole derivatives with appropriate reagents. One common method involves the acylation of 1-ethylindole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

(1-ethyl-1H-indol-3-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-indol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between (1-ethyl-1H-indol-3-yl)(phenyl)methanone and similar compounds:

Compound Name (CAS/RN) Molecular Formula Substituents (Indole N-/Aryl Group) Average Mass (g/mol) Key Properties/Activities Reference ID
This compound C₁₇H₁₅NO N-Ethyl, Phenyl 249.31 Potential cannabinoid receptor activity (inferred from analogs); NMR data available (δ 3.84 ppm for methyl groups in related compounds)
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone (59411-02-8) C₁₇H₁₅NO N-Me, 2-Me, Phenyl 249.31 Similar mass but reduced lipophilicity due to methyl groups; no direct activity data reported
(2-Methyl-1-pentyl-1H-indol-3-yl)(1-naphthyl)methanone (1651833-48-5) C₂₅H₂₅NO N-Pentyl, 2-Me, 1-Naphthyl 355.47 Extended alkyl chain enhances lipophilicity; associated with cannabinoid receptor agonism (e.g., JWH-007 analogs)
(1-Butyl-2-methyl-1H-indol-3-yl)(1-naphthyl)methanone (155471-09-3) C₂₄H₂₃NO N-Butyl, 2-Me, 1-Naphthyl 341.45 Increased metabolic stability compared to pentyl analogs; used in receptor binding studies
4-Amino-3-(1H-indol-1-yl)phenylmethanone C₂₁H₁₆N₂O₂ 4-Amino, 4-Hydroxyphenyl 328.37 Anti-inflammatory and antifungal activity; inhibits ergosterol biosynthesis
(2-Methyl-1H-indol-3-yl)(3-nitrophenyl)methanone (103638-60-4) C₁₆H₁₂N₂O₃ 2-Me, 3-Nitro-phenyl 280.28 Electron-withdrawing nitro group enhances electrophilicity; moderate synthetic yield (64%)
ABI-231 (tubulin inhibitor) C₂₄H₂₃N₃O₄ Trimethoxyphenyl, Imidazole-indole 417.46 Potent tubulin polymerization inhibitor; overcomes paclitaxel resistance in cancer models

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: N-Alkyl Chain Length: Longer chains (e.g., pentyl in JWH-007 analogs) enhance cannabinoid receptor binding affinity due to increased lipophilicity and membrane permeability . Aryl Group Modifications: Naphthyl groups (vs. phenyl) improve receptor selectivity, as seen in AM-2201, a potent CB1 agonist . Nitro or methoxy substituents on the aryl ring alter electronic properties, influencing metabolic stability and target engagement .

Synthetic Accessibility :

  • Methylation or alkylation of indole precursors (e.g., 3-acetylindole) using bases like NaH or KOtBu is a common strategy .
  • Bromination or sulfonation reactions (e.g., NBS/AIBN in CCl₄) enable functionalization at the indole 2-position .

Physicochemical and ADMET Properties: Compounds with logP <5 (e.g., [4-amino-3-(1H-indol-1-yl)phenyl]methanone derivatives) exhibit favorable oral bioavailability . Bulky substituents (e.g., naphthyl groups) may reduce CNS penetration but improve peripheral activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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